N,N'-bis(1-hydroxyhexan-2-yl)oxamide
Description
N,N'-bis(1-hydroxyhexan-2-yl)oxamide is a symmetric oxamide derivative featuring two 1-hydroxyhexan-2-yl substituents attached to the nitrogen atoms of the oxamide core. Oxamides are characterized by their carboxamide (-CONH-) linkages, which confer stability and versatility in applications ranging from polymer synthesis to corrosion inhibition. The hydroxyhexan-2-yl groups likely enhance hydrophobicity and solubility in organic solvents compared to shorter-chain derivatives, though this remains to be experimentally validated.
Properties
IUPAC Name |
N,N'-bis(1-hydroxyhexan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-3-5-7-11(9-17)15-13(19)14(20)16-12(10-18)8-6-4-2/h11-12,17-18H,3-10H2,1-2H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTICJVZGBSWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)NC(=O)C(=O)NC(CCCC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-hydroxyhexan-2-yl)oxamide typically involves the reaction of oxalyl chloride with 1-amino-2-hexanol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general steps are as follows:
- Dissolve oxalyl chloride in anhydrous dichloromethane.
- Add 1-amino-2-hexanol dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-bis(1-hydroxyhexan-2-yl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-hydroxyhexan-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The oxamide moiety can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy groups can yield ketones or aldehydes.
Reduction: Reduction of the oxamide group can produce primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of ethers or esters.
Scientific Research Applications
N,N’-bis(1-hydroxyhexan-2-yl)oxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.
Medicine: It can be explored for its potential use in drug development and delivery systems.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(1-hydroxyhexan-2-yl)oxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their function and stability. Additionally, the oxamide moiety can participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Hydroxyalkyl-Substituted Oxamides
- N,N'-bis(2-hydroxyethyl)oxamide (C₆H₁₂N₂O₄, MW 176.17): Synthesized via reactions involving diethyl oxalate and ethanolamine derivatives. Attempts to cyclize this compound into 2,2′-bioxazoline using oxidizing agents (e.g., MnO₂, DDQ) often result in decomposition or undesired elimination products .
- N,N'-bis(1-hydroxyhexan-2-yl)oxamide (hypothetical): Expected to follow similar synthetic routes but with hexan-2-ol derivatives. The longer alkyl chain may hinder cyclization due to steric effects, a challenge observed in shorter-chain analogues .
Aromatic Hydrazone Oxamides
- N,N′-bis[2-hydroxynaphthylidene]amino]oxamide (HAO): Synthesized via template reactions of ethanedihydrazide with aldehydes. Exhibits strong corrosion inhibition (up to 90% efficiency) for iron in 3.5% NaCl, attributed to adsorption via N and O heteroatoms .
Thioamide Derivatives
- Thioamide bonds alter electronic properties compared to oxamides, influencing reactivity .
Other Derivatives
Functional and Application Comparisons
Key Findings:
Corrosion Inhibition : HAO outperforms simpler oxamides in aggressive environments due to its planar aromatic structure, which facilitates adsorption on metal surfaces .
Agricultural Use : Oxamide’s slow nitrogen release mechanism contrasts with urea, minimizing environmental impact .
Synthetic Challenges : Hydroxyalkyl-substituted oxamides face cyclization hurdles, with longer chains (e.g., hydroxyhexan-2-yl) likely exacerbating steric hindrance .
Physicochemical and Spectral Comparisons
- Solubility : Hydroxyethyl and hydroxypropyl derivatives exhibit higher aqueous solubility compared to aromatic analogues like HAO .
- Thermal Stability : Aromatic oxamides (e.g., HAO) show higher thermal stability due to π-π stacking, whereas hydroxyalkyl derivatives decompose at lower temperatures .
- Spectroscopy : HAO is characterized by distinct FT-IR peaks at 1650 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch), whereas hydroxyalkyl derivatives display broader O-H bands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
